molecular formula C9H9ClN2O2S B13636781 3-Amino-4-chloro-n-(prop-2-yn-1-yl)benzenesulfonamide

3-Amino-4-chloro-n-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B13636781
M. Wt: 244.70 g/mol
InChI Key: FJBPESFRFYJNOC-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with an amino group, a chlorine atom, a prop-2-yn-1-yl group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The amino group is alkylated with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of a base.

Major Products

    Substitution: Formation of derivatives with different substituents at the 4-position.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor.

    Chemical Probes: Utilized in the development of chemical probes for studying biological pathways.

    Material Science: Explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 3-amino-4-chloro-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

3-amino-4-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which can influence its reactivity and biological activity. The prop-2-yn-1-yl group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

3-amino-4-chloro-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C9H9ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h1,3-4,6,12H,5,11H2

InChI Key

FJBPESFRFYJNOC-UHFFFAOYSA-N

Canonical SMILES

C#CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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